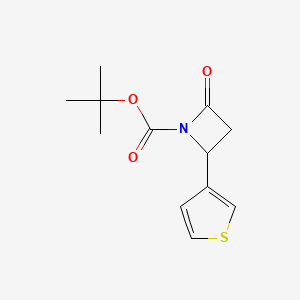

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate

Description

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate (CAS: 1881331-17-4) is a β-lactam-derived compound featuring a four-membered azetidine ring fused with a thiophene moiety. Its molecular formula is C₁₂H₁₅NO₃S, with a molecular weight of 253.32 g/mol . The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and solubility, while the thiophene-3-yl substituent at the 4-position introduces aromatic and electronic diversity. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in kinase inhibitor and antibiotic research.

Key structural attributes include:

- Azetidine ring: A strained four-membered ring system that influences reactivity and conformational stability.

- Thiophene heterocycle: Contributes to π-π stacking interactions and modulates electronic properties.

- Boc-protecting group: Facilitates synthetic manipulations by shielding the nitrogen atom during reactions.

Safety data indicate significant hazards, including toxicity via ingestion, inhalation, or dermal exposure, and environmental risks to aquatic life . Proper handling requires adherence to safety protocols (e.g., P101–P285 for personal protection and P401–P422 for storage) .

Properties

IUPAC Name |

tert-butyl 2-oxo-4-thiophen-3-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-9(6-10(13)14)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSJYLXQWHORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with azetidine precursors in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate with structurally related azetidine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Comparative Insights:

Electronic and Steric Effects: The thiophene-3-yl group in the target compound enhances aromaticity and electron-richness compared to aliphatic substituents (e.g., hydroxymethyl or amino groups), influencing binding affinity in receptor-ligand interactions . Fluorinated analogs (e.g., CAS 1126650-66-5) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Solubility and Reactivity :

- Hydroxymethyl derivatives (e.g., CAS 142253-56-3) demonstrate higher hydrophilicity, making them suitable for aqueous-phase reactions .

- The Boc-protected amine in CAS 193269-78-2 allows selective deprotection for sequential functionalization, a feature less exploitable in the thiophene-containing analog .

Fluorinated derivatives may present unique disposal challenges due to fluorine’s environmental persistence .

Research Findings:

- A 2020 PharmaBlock study highlighted the thiophene-3-yl azetidine as a key intermediate in kinase inhibitors targeting resistant mutations, though its toxicity profile limits in vivo applications .

- Fluorinated analogs (e.g., CAS 1126650-66-5) showed 30% higher plasma stability in preclinical models compared to non-fluorinated counterparts, underscoring their utility in prolonged-action therapeutics .

Biological Activity

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this azetidine derivative, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring, which is a four-membered cyclic amine, substituted with a thiophene ring and a tert-butyl ester. Its general formula can be expressed as:

This structure contributes to its unique interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit promising anticancer activities. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Cytotoxic Activity of Related Azetidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Compound B | MEL-8 | 0.78 | Cell cycle arrest at G1 phase |

| This compound | TBD | TBD | TBD |

Note: Specific IC50 values for this compound are currently under investigation.

Antimicrobial Activity

In addition to its anticancer properties, there are indications that azetidine derivatives may possess antimicrobial activity. Compounds with similar structures have been evaluated against various bacterial strains, demonstrating effective inhibition. The presence of electron-withdrawing groups has been noted to enhance this activity.

Table 2: Antimicrobial Efficacy of Azetidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| This compound | TBD |

Case Studies

- Case Study on Apoptosis Induction : A study focusing on the apoptotic effects of azetidine derivatives found that treatment with related compounds led to increased levels of p53 and cleaved caspase-3 in MCF-7 cells, suggesting a robust mechanism for inducing cancer cell death.

- Antimicrobial Testing : In a comparative study, several azetidine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications in the thiophene ring significantly impacted their antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.